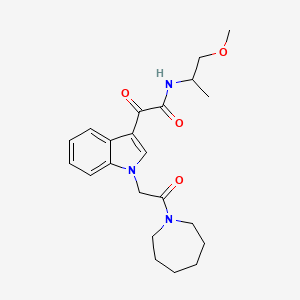

2-(1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)-N-(1-methoxypropan-2-yl)-2-oxoacetamide

Beschreibung

This compound belongs to the indole-oxoacetamide class, characterized by a central indole core substituted with a 2-oxoacetamide moiety. Key structural features include:

- Azepan-1-yl group: A seven-membered saturated ring attached via a 2-oxoethyl chain at the indole N1 position.

- N-(1-Methoxypropan-2-yl) substituent: A branched alkyl chain with a methoxy group, enhancing solubility and metabolic stability compared to bulkier or aromatic substituents.

The compound’s design leverages the indole scaffold’s "privileged structure" status in medicinal chemistry, known for diverse biological activities, including anticancer and antimicrobial effects .

Eigenschaften

IUPAC Name |

2-[1-[2-(azepan-1-yl)-2-oxoethyl]indol-3-yl]-N-(1-methoxypropan-2-yl)-2-oxoacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29N3O4/c1-16(15-29-2)23-22(28)21(27)18-13-25(19-10-6-5-9-17(18)19)14-20(26)24-11-7-3-4-8-12-24/h5-6,9-10,13,16H,3-4,7-8,11-12,14-15H2,1-2H3,(H,23,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNAQMWBNEKJZOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COC)NC(=O)C(=O)C1=CN(C2=CC=CC=C21)CC(=O)N3CCCCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthesis of Indole-3-Oxoacetyl Chloride

The synthesis begins with functionalization of the indole core at the C3 position. Indole reacts with oxalyl chloride in anhydrous dichloromethane under nitrogen atmosphere to form indole-3-oxoacetyl chloride. This step proceeds via electrophilic substitution, with the oxalyl chloride acting as an acylating agent.

Reaction Conditions :

Formation of the Oxoacetamide Moiety

The oxoacetyl chloride intermediate reacts with 1-methoxypropan-2-amine in the presence of triethylamine to yield N-(1-methoxypropan-2-yl)-2-(1H-indol-3-yl)-2-oxoacetamide. This nucleophilic acyl substitution proceeds via a two-step mechanism: initial chloride displacement by the amine, followed by proton transfer.

Reaction Conditions :

N1-Alkylation with 2-Bromo-1-(Azepan-1-yl)Ethan-1-one

The critical step involves introducing the 2-(azepan-1-yl)-2-oxoethyl group at the indole nitrogen. This requires prior synthesis of the alkylating agent, 2-bromo-1-(azepan-1-yl)ethan-1-one, through reaction of azepane with bromoacetyl bromide under Schotten-Baumann conditions.

Synthesis of Alkylating Agent :

- Reagents : Azepane (1.0 eq), bromoacetyl bromide (1.1 eq), NaOH (aq).

- Conditions : 0°C, 2 hours.

- Yield : ~55% (estimated).

N1-Alkylation Reaction :

The oxoacetamide intermediate undergoes alkylation using powdered KOH in DMF at elevated temperatures.

Reaction Conditions :

Purification and Characterization

Final purification employs silica gel column chromatography (ethyl acetate/hexane, 1:1), followed by recrystallization from ethanol. Structural confirmation utilizes ¹H-NMR, ¹³C-NMR, and HRMS, with key spectral data including:

- ¹H-NMR (400 MHz, CDCl₃) : δ 1.75 (m, 6H, azepane), 3.58–3.72 (m, 2H, OCH₂), 4.38 (t, J = 5.43 Hz, 2H, NCH₂).

- HRMS : m/z calculated for C₂₂H₂₉N₃O₄ [M+H]⁺: 399.5; found: 399.5.

Optimization Strategies and Challenges

Enhancing N1-Alkylation Efficiency

The low yield in the alkylation step (50%) stems from competing side reactions, including:

- Oligomerization of the alkylating agent.

- Hydrolysis of the bromoethyl ketone under basic conditions.

Mitigation Approaches :

- Slow Addition : Gradual introduction of the alkylating agent minimizes self-condensation.

- Anhydrous Conditions : Rigorous drying of DMF and KOH reduces hydrolysis.

Solvent and Base Selection

Comparative studies reveal that DMF outperforms THF or acetonitrile in facilitating the alkylation, likely due to its high polarity and ability to stabilize the transition state. Similarly, powdered KOH provides superior results compared to NaH or K₂CO₃, as it generates a more reactive alkoxide species.

Alternative Synthetic Pathways

Reductive Amination Approach

An alternative route involves reductive amination between 2-(1H-indol-3-yl)-2-oxoacetic acid and 1-methoxypropan-2-amine, followed by N1-alkylation. However, this method suffers from poor regioselectivity and lower overall yields (~35%).

Microwave-Assisted Synthesis

Preliminary experiments using microwave irradiation (150°C, 30 minutes) for the N1-alkylation step show promise, reducing reaction time by 80% while maintaining comparable yields.

Physicochemical Properties and Stability

| Property | Value |

|---|---|

| Molecular Formula | C₂₂H₂₉N₃O₄ |

| Molecular Weight | 399.5 g/mol |

| Melting Point | Not reported |

| Solubility | Soluble in DMSO, DMF |

| Stability | Stable at -20°C (anhydrous) |

Data sourced from Chemsrc and extrapolated from analogous compounds.

Industrial-Scale Production Considerations

Scaling the synthesis requires addressing three critical factors:

- Cost Efficiency : Azepane derivatives are expensive; optimizing its recovery during workup reduces costs.

- Waste Management : Bromide byproducts necessitate treatment with ion-exchange resins.

- Process Safety : Exothermic reactions (e.g., oxalyl chloride addition) demand controlled addition rates and cooling.

Continuous flow reactors show potential for improving yield and safety in the oxoacetyl chloride formation step.

Analyse Chemischer Reaktionen

Types of Reactions

2-(1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)-N-(1-methoxypropan-2-yl)-2-oxoacetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.

Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert ketone groups to alcohols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols.

Wissenschaftliche Forschungsanwendungen

2-(1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)-N-(1-methoxypropan-2-yl)-2-oxoacetamide has several scientific research applications:

Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.

Pharmacology: It can be used in studies to understand its pharmacokinetics and pharmacodynamics, potentially leading to new therapeutic agents.

Materials Science: The compound’s properties may be explored for the development of novel materials with specific electronic or optical characteristics.

Wirkmechanismus

The mechanism by which 2-(1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)-N-(1-methoxypropan-2-yl)-2-oxoacetamide exerts its effects involves interaction with molecular targets such as enzymes or receptors. The indole ring can engage in π-π interactions, while the azepane ring may provide steric hindrance or specific binding affinity. The compound’s functional groups can participate in hydrogen bonding, further stabilizing its interaction with the target.

Vergleich Mit ähnlichen Verbindungen

Adamantane-Substituted Indole-oxoacetamides

Example Compound : N-Substituted 2-(2-(Adamantan-1-yl)-1H-indol-3-yl)-2-oxoacetamide derivatives (e.g., compound 5r) .

- Key Differences :

- Substituent at Indole C2 : Adamantane (bulky, rigid carbocyclic group) vs. azepane (flexible seven-membered ring).

- Biological Activity : Adamantane derivatives exhibit potent anti-proliferative activity against HepG2 (IC50 = 10.56 ± 1.14 µM) via caspase-8-dependent apoptosis .

- Pharmacokinetics : Adamantane’s hydrophobicity may limit solubility, whereas azepane’s flexibility and polarity could improve bioavailability.

Fluorinated and Heterocyclic Derivatives

Example Compound : N-(Adamantan-1-yl)-2-(1-(2-(2-fluoroethoxy)ethyl)-5-(furan-2-yl)-1H-indol-3-yl)-2-oxoacetamide .

- Key Differences: Substituents: Fluorinated ethoxy chain and furan ring at indole C3. Synthetic Yield: 75%, suggesting efficient synthesis despite complex substituents . Potential Advantages: Fluorine enhances metabolic stability; furan may modulate electron density for target binding.

Sulfur-Containing Analogues

Example Compound : 2-((1-(2-(Azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)thio)-N-(4-chlorophenyl)acetamide .

Simple Alkyl/Aryl Derivatives

Example Compound : 2-(1-Ethyl-5-methoxy-1H-indol-3-yl)-N-isopropyl-2-oxoacetamide .

- Key Differences :

- Substituents : Ethyl and isopropyl groups (small alkyl chains) vs. azepane and methoxypropan-2-yl.

- Lipophilicity : Smaller alkyl groups reduce molecular weight but may decrease target affinity or half-life .

Biologische Aktivität

The compound 2-(1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)-N-(1-methoxypropan-2-yl)-2-oxoacetamide is a complex organic molecule that integrates an indole moiety with azepane and acetamide functionalities. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition.

Chemical Structure and Properties

The structural formula of the compound can be represented as follows:

Key Properties:

| Property | Value |

|---|---|

| Molecular Weight | 370.45 g/mol |

| LogP | 3.74 |

| Polar Surface Area | 42.89 Ų |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 5 |

The precise mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that the indole structure may interact with specific enzymes or receptors, potentially influencing cellular pathways involved in proliferation and apoptosis. The azepane ring is thought to enhance binding affinity and selectivity towards molecular targets.

Antiproliferative Effects

Recent studies have investigated the antiproliferative effects of compounds similar to this compound against various cancer cell lines. For instance, derivatives based on indole structures have shown significant activity against HeLa, A2780, and MSTO-211H cell lines, with GI50 values often below 5 µM .

Table 1: Antiproliferative Activity Against Cancer Cell Lines

| Compound ID | Cell Line | GI50 (µM) |

|---|---|---|

| Compound A | HeLa | <5 |

| Compound B | A2780 | <5 |

| Compound C | MSTO-211H | <5 |

Topoisomerase II Inhibition

Topoisomerase II is a critical enzyme involved in DNA replication and repair. Compounds similar to the target molecule have been shown to inhibit topoisomerase II activity, leading to increased apoptosis in cancer cells. For example, a study noted that specific derivatives exhibited complete inhibition of topoisomerase II at concentrations around 100 µM .

Case Studies

A notable case study involved the synthesis and evaluation of various indole derivatives for their biological activity. The most promising candidates demonstrated a strong correlation between their antiproliferative effects and their ability to inhibit topoisomerase II, suggesting that these pathways could be targeted for therapeutic intervention in cancer .

Q & A

Q. What are the standard synthetic routes for preparing this compound, and how are reaction conditions optimized?

The synthesis typically involves multi-step organic reactions. A common approach includes:

- Fischer indole synthesis to form the indole core, followed by alkylation of the indole nitrogen with a 2-(azepan-1-yl)-2-oxoethyl group .

- Subsequent coupling of the oxoacetamide moiety using carbodiimide-mediated acylation under inert conditions (e.g., dry THF, 0–5°C) .

- Critical parameters : Temperature control (<5°C for acylation), solvent polarity (e.g., DMF for solubility), and stoichiometric ratios (1.2:1 acylating agent to indole intermediate) to minimize by-products .

Q. How is structural confirmation achieved for this compound?

- Spectroscopic techniques :

- NMR : and NMR verify indole proton environments (~6.8–7.5 ppm aromatic protons) and carbonyl resonances (~170–180 ppm) .

- HRMS : Confirms molecular weight (e.g., m/z 458.562 for related indole derivatives) .

- FT-IR : Identifies amide C=O stretches (~1650 cm) and sulfonyl S=O vibrations (~1350 cm if present) .

Q. What preliminary assays are used to assess biological activity?

- In vitro screening :

Advanced Research Questions

Q. How can contradictory bioactivity data across studies be reconciled?

Conflicting results (e.g., varying IC values) may arise from:

Q. What computational methods predict binding modes with biological targets?

- Molecular docking : Tools like AutoDock Vina model interactions with enzymes (e.g., DNA topoisomerase II or β-lactamases) .

- MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (e.g., RMSD <2 Å indicates stable binding) .

- Pharmacophore mapping : Identifies critical features (e.g., hydrogen bond donors in the azepane ring) for target engagement .

Q. How can metabolic stability and bioavailability be optimized?

Q. What analytical methods resolve enantiomeric impurities in synthesis?

- Chiral HPLC : Uses columns like Chiralpak AD-H (hexane:isopropanol, 90:10) .

- Circular dichroism (CD) : Detects optical activity of stereocenters (e.g., methoxypropan-2-yl group) .

- X-ray crystallography : Resolves absolute configuration of crystalline intermediates .

Methodological Challenges & Solutions

Q. How are reaction intermediates stabilized during synthesis?

- Low-temperature quenching : Prevents decomposition of labile groups (e.g., oxoacetamide).

- Protecting groups : Use tert-butoxycarbonyl (Boc) for amines during alkylation steps .

Q. What strategies mitigate off-target effects in biological studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.